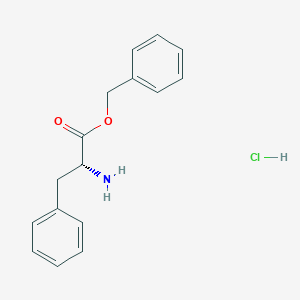

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Descripción general

Descripción

®-Benzyl 2-amino-3-phenylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of ®-2-amino-3-phenylpropanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-Benzyl 2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzylamines or benzyl alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals. The presence of the benzyl group enhances its reactivity and selectivity, making it a preferred choice for synthesizing compounds with specific stereochemical configurations.

Synthesis Methods

The compound can be synthesized through various methods, typically involving the reaction of benzylamine with phenylpropanoic acid derivatives. The hydrochloride form improves solubility and stability, facilitating its use in biological applications.

Biological Applications

Enzyme-Substrate Interactions

In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to amino acids allows researchers to investigate how modifications to amino acid structures can impact protein assembly and function.

Pharmacological Potential

This compound has garnered interest in medicinal chemistry due to its potential biological activities. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and neurological functions. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Industrial Applications

Production of Fine Chemicals

In the chemical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique chiral configuration allows for the synthesis of enantiomerically pure compounds, which are increasingly important in drug development due to their specific biological activities.

Case Studies

Stereoselective Synthesis of β-Lactam Derivatives

A notable application of this compound is its role in the stereoselective synthesis of β-lactam-containing pseudopeptides. Research indicates that using this compound under specific reaction conditions can yield higher isolated yields compared to traditional methods . The ability to produce β-lactam derivatives is significant due to their relevance in antibiotic development.

Modulation of Immune Responses

Another case study highlights the compound's potential as an antagonist of lymphocyte function-associated antigen 1/intracellular adhesion molecule 1 (LFA-1/ICAM-1). This interaction plays a critical role in immune response modulation, suggesting that this compound could be beneficial in treating conditions such as dry eye syndrome.

Mecanismo De Acción

The mechanism by which ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in metabolic or signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- ®-Methyl 2-amino-3-phenylpropanoate hydrochloride

- ®-Ethyl 2-amino-3-phenylpropanoate hydrochloride

- Phenylpropanoic acid

Uniqueness

®-Benzyl 2-amino-3-phenylpropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This makes it particularly useful in the synthesis of chiral molecules and in studies involving stereochemistry. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and selectivity in chemical reactions.

Actividad Biológica

(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its effects.

This compound can be synthesized through various methods, typically involving the reaction of benzylamine with phenylpropanoic acid derivatives. The hydrochloride salt form enhances solubility and stability, making it more suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and neurological functions.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like Effects : Studies have shown that this compound can produce effects similar to traditional antidepressants in animal models, suggesting a role in mood enhancement.

- Neuroprotective Properties : There is evidence that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

- Anti-inflammatory Activity : Preliminary findings indicate that the compound may reduce inflammation markers in vitro, pointing towards potential therapeutic applications in inflammatory diseases.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound led to a significant reduction in immobility time during forced swim tests, indicating an antidepressant effect comparable to fluoxetine .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in decreased cell death and maintained cellular viability, suggesting neuroprotective properties.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXFHIYDTRNBJD-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.